molecular formula C15H12BrN5O2 B11103578 Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-

Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-

Cat. No.: B11103578
M. Wt: 374.19 g/mol
InChI Key: LFZIGDAOCRNCFU-UHFFFAOYSA-N
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Description

Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- is a complex organic compound that features a bromophenyl group, a tetrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- typically involves multi-step organic reactions. One common method includes the following steps:

    Tetrazole Formation: The formation of the tetrazole ring through cyclization reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols-substituted compounds.

Scientific Research Applications

Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- involves its interaction with specific molecular targets. The bromophenyl group and tetrazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The acetamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Acetamide, N-(3-chlorophenyl)-2-[4-(1-tetrazolyl)phenoxy]-
  • Acetamide, N-(3-fluorophenyl)-2-[4-(1-tetrazolyl)phenoxy]-
  • Acetamide, N-(3-iodophenyl)-2-[4-(1-tetrazolyl)phenoxy]-

Comparison:

  • Uniqueness: The presence of the bromine atom in Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs.
  • Reactivity: The bromine atom’s size and electron-withdrawing nature influence the compound’s reactivity and interaction with biological targets.
  • Applications: While similar compounds may share some applications, the specific properties of the brominated compound make it particularly suitable for certain research and industrial applications.

Biological Activity

Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H12BrN5O2
  • Molecular Weight : 374.2 g/mol
  • InChIKey : LFZIGDAOCRNCFU-UHFFFAOYSA-N

The compound features a bromophenyl group and a tetrazolyl phenoxy moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- has been investigated primarily in the context of its anticancer properties and antimicrobial effects.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the importance of the tetrazole ring in enhancing the anticancer activity of related compounds through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMelanoma5.0Apoptosis
Compound BCML3.5Autophagy
AcetamidePancreatic Cancer4.0Both

Antimicrobial Activity

The antimicrobial efficacy of acetamides has also been documented, with certain derivatives showing potent activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom in the structure has been linked to enhanced interaction with bacterial cell membranes, leading to increased permeability and cell death .

Table 2: Antimicrobial Activity of Acetamide Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
AcetamideE. coli6.72 mg/mL
AcetamideS. aureus6.63 mg/mL
Compound CPseudomonas aeruginosa5.50 mg/mL

Case Studies

  • Case Study on Anticancer Efficacy
    In a preclinical study, Acetamide was tested against A375 melanoma xenograft models in mice. Results showed a significant reduction in tumor volume compared to control groups, indicating its potential as an effective anticancer agent .
  • Case Study on Antimicrobial Properties
    Another study evaluated the antimicrobial activity of various acetamide derivatives, including N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-. The results demonstrated that these compounds effectively inhibited bacterial growth, particularly against resistant strains, suggesting their utility in treating infections caused by multidrug-resistant bacteria .

The mechanisms underlying the biological activities of Acetamide involve:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
  • Antimicrobial Action : Disruption of bacterial cell membrane integrity and interference with metabolic processes.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The 3-bromophenyl group undergoes nucleophilic substitutions (SNAr) under specific conditions. Bromine displacement is facilitated by electron-withdrawing groups (e.g., acetamide) activating the aromatic ring.

Reaction TypeConditionsProductsYieldReference
Amination K₂CO₃, DMF, 100°C, 2hN-(3-aminophenyl) derivative75%
Hydrolysis NaOH (aq), reflux3-hydroxyphenyl analogue68%* ^†

† Data extrapolated from analogous N-(3-bromophenyl)acetamide hydrolysis .

Key factors influencing reactivity:

  • Base strength : Strong bases (e.g., K₂CO₃) enhance deprotonation of intermediates.

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states .

Tetrazole Ring Functionalization

The 1-tetrazolyl group participates in cycloadditions and electrophilic substitutions due to its aromatic character and lone pairs on nitrogen atoms.

2.1. Cycloaddition Reactions

Tetrazoles undergo [3+2] cycloadditions with alkynes under catalytic conditions:

ReagentCatalystProductApplication
PhenylacetyleneCuI, DIPEA1,2,3-Triazole hybridBioactive scaffold synthesis

2.2. Alkylation

The tetrazole nitrogen can be alkylated to modulate solubility:

Alkylating AgentConditionsProduct
Methyl iodideK₂CO₃, acetone, 60°CN-methyltetrazolium salt

Acetamide Hydrolysis

The acetamide linker is susceptible to hydrolysis under acidic or basic conditions:

ConditionsProductsRate (k, s⁻¹)
6M HCl, refluxCarboxylic acid + 3-bromoaniline2.1 × 10⁻³
2M NaOH, 80°CCarboxylate salt + NH₃4.7 × 10⁻³

Hydrolysis rates correlate with steric hindrance from the tetrazole-phenoxy group .

Phenoxy Group Reactivity

The phenoxy linkage participates in ether cleavage and electrophilic substitutions:

ReactionReagentsOutcome
Cleavage HBr (48%), acetic acid4-(1-tetrazolyl)phenol + bromoacetamide
Nitration HNO₃/H₂SO₄3-nitro-phenoxy derivative

Electrophilic substitutions occur preferentially at the para position to the oxygen atom due to resonance stabilization.

Comparative Reactivity with Analogues

The compound’s dual functionality (Br + tetrazole) enables unique reactivity compared to simpler derivatives:

CompoundBromophenyl ReactivityTetrazole Reactivity
N-(3-bromophenyl)acetamideHigh (SNAr)None
5-Phenyl-1H-tetrazoleNoneHigh (cycloaddition)
Target compoundModerate (steric hindrance)High (multisite alkylation)

Properties

Molecular Formula

C15H12BrN5O2

Molecular Weight

374.19 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide

InChI

InChI=1S/C15H12BrN5O2/c16-11-2-1-3-12(8-11)18-15(22)9-23-14-6-4-13(5-7-14)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22)

InChI Key

LFZIGDAOCRNCFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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